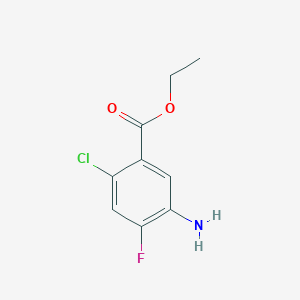

Ethyl 5-amino-2-chloro-4-fluorobenzoate

Description

Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated organic compounds, including halogenated benzoate esters, are fundamental structural motifs in a vast array of applications, from pharmaceuticals to materials science. researchgate.net The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring of a benzoate ester significantly influences the molecule's electronic properties, reactivity, and steric profile.

These compounds serve as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. They are common precursors in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. The halogen atom acts as a leaving group, enabling the introduction of various other functional groups and the construction of complex molecular architectures.

Furthermore, the process of benzylic halogenation of alkylbenzoic acid esters is a key industrial method for producing intermediates. google.com For instance, the direct, one-step synthesis of mono- and dihaloalkylbenzoic acid esters using elemental bromine is a commercially valuable process that minimizes ester cleavage and the formation of organic waste. google.com This highlights the industrial importance of halogenation in creating useful synthetic building blocks. google.com

Contextualization of Ethyl 5-amino-2-chloro-4-fluorobenzoate within Fluoroaromatic Chemistry

Fluoroaromatic chemistry is a specialized branch of organofluorine chemistry that has expanded dramatically due to the unique properties imparted by the fluorine atom. numberanalytics.comresearchgate.net The introduction of fluorine into an aromatic system can profoundly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comtandfonline.com Fluorine's high electronegativity can impact the electron distribution, pKa, and chemical stability of neighboring functional groups. tandfonline.com

These modifications are highly sought after in medicinal chemistry and agrochemistry. numberanalytics.comresearchgate.net In drug design, fluorine substitution can enhance metabolic stability (by blocking sites of oxidation), improve membrane permeability, and increase binding affinity to target proteins. tandfonline.comresearchgate.net It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.netnih.gov

This compound is a prime example of a fluoroaromatic intermediate. It is notably used in the production of the herbicide saflufenacil. The presence of both fluorine and chlorine atoms, along with the amino group, makes it a highly functionalized scaffold for building complex, biologically active molecules. Its utility in creating novel pesticides and its investigation in enzyme inhibition studies underscore its importance within applied fluoroaromatic chemistry.

Historical Overview of Research Pertaining to the Compound's Core Structure

The field of organofluorine chemistry, which provides the foundation for compounds like this compound, has a rich history dating back to the 19th century. wikipedia.org The first organofluorine compound, fluoromethane, was reported in 1835. wikipedia.org However, the synthesis of these compounds was initially fraught with challenges due to the extreme reactivity of elemental fluorine. numberanalytics.comnih.gov

Significant progress in the synthesis of fluoroaromatic compounds occurred in the early 20th century. In 1927, the Balz-Schiemann reaction was discovered, providing a reliable method to introduce fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. nih.govjst.go.jp Another pivotal development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which involves the nucleophilic exchange of chlorine with fluorine using potassium fluoride (B91410) (KF). nih.gov These methods laid the groundwork for the routine synthesis of a wide variety of fluoroaromatic compounds. nih.gov

The systematic halogenation of aromatic compounds began even earlier, in the late 19th century, driven by the dye industry's need to modify the electronic and steric properties of molecules. smolecule.com The development of industrial organofluorine chemistry accelerated over the following 80 years, particularly with dramatic changes during World War II, and now provides essential materials for modern society. jst.go.jp The creation of polysubstituted aromatic esters like this compound is a direct result of this long history of synthetic innovation, combining classical halogenation techniques with advancements in organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPZAOASMCGAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 5 Amino 2 Chloro 4 Fluorobenzoate

Strategies for the Preparation of Precursors to Ethyl 5-amino-2-chloro-4-fluorobenzoate

The journey towards this compound begins with the synthesis of its core precursors. The methodologies employed are diverse, each with its own set of advantages and challenges.

Synthesis of 2-Chloro-4-fluorobenzoic Acid and its Derivatives

2-Chloro-4-fluorobenzoic acid serves as a fundamental building block. Its synthesis has been approached through several distinct chemical pathways.

A classic and widely utilized method for introducing a fluorine atom onto an aromatic ring is through the diazotization of an aromatic amine, followed by a fluorination reaction, often referred to as the Balz-Schiemann reaction. guidechem.com This process typically involves the conversion of an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, such as fluoroboric acid, to yield the desired fluoroaromatic compound. guidechem.com

One common starting material for this route is 3-aminobenzoic acid. guidechem.com The process involves diazotization with nitrous acid, followed by reaction with fluoroboric acid to form an insoluble diazonium fluoroborate salt. This salt is then isolated and heated to induce decomposition, yielding 2-chloro-4-fluorobenzoic acid. guidechem.com However, this method is not without its drawbacks, including high raw material costs and the generation of toxic boron trifluoride gas during the decomposition step. guidechem.com Another approach starts with 2-chloro-4-fluoroaniline, which undergoes a diazotization reaction followed by reaction with cuprous cyanide to produce 2-chloro-4-fluorobenzonitrile. google.com This intermediate is then hydrolyzed under acidic or alkaline conditions to afford 2-chloro-4-fluorobenzoic acid. google.com

A variation of this diazotization strategy is the Meerwein arylation reaction. In this method, 2-chloro-4-fluoroaniline, tert-butyl nitrite (B80452), and 1,1-dichloroethylene react in the presence of anhydrous cupric chloride to form 2-chloro-4-fluorotrichlorotoluene. google.com Subsequent hydrolysis of this intermediate under acidic conditions yields 2-chloro-4-fluorobenzoic acid. google.com This approach avoids the use of expensive noble metal catalysts and highly toxic reagents. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Ref |

| 3-Aminobenzoic Acid | Nitrous acid, Fluoroboric acid | Diazonium fluoroborate salt | 2-Chloro-4-fluorobenzoic acid | guidechem.com |

| 2-Chloro-4-fluoroaniline | Nitrous acid, Cuprous cyanide | 2-Chloro-4-fluorobenzonitrile | 2-Chloro-4-fluorobenzoic acid | google.com |

| 2-Chloro-4-fluoroaniline | tert-Butyl nitrite, 1,1-dichloroethylene, Cupric chloride | 2-Chloro-4-fluorotrichlorotoluene | 2-Chloro-4-fluorobenzoic acid | google.com |

Halogen exchange, or "halex" reaction, provides an alternative route to fluorinated aromatics. This method involves the substitution of a halogen atom, typically chlorine or bromine, with fluorine using a fluoride salt. The success of this reaction often depends on the presence of activating groups on the aromatic ring and the choice of catalyst. For instance, the direct halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) has been studied using spray-dried potassium fluoride as the fluorinating agent.

Direct fluorination, while conceptually the most straightforward approach, is often challenging to control due to the high reactivity of elemental fluorine, which can lead to a mixture of products and even degradation of the starting material. However, advancements in fluorination technology, including the use of specialized reagents and reaction conditions, have made this a more viable option in certain cases.

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the aromatic ring. chemistrysteps.com The resulting iminium ion is subsequently hydrolyzed to yield an aryl aldehyde. wikipedia.org

This aldehyde can then be oxidized to the corresponding carboxylic acid. For example, 2-chloro-4-fluorobenzaldehyde (B1630644) can be oxidized to 2-chloro-4-fluorobenzoic acid using an oxidizing agent like sodium chlorite. chemicalbook.com This two-step process of formylation followed by oxidation provides a versatile pathway to the desired benzoic acid derivative.

| Step | Reaction | Key Reagents | Product | Ref |

| 1 | Vilsmeier-Haack Formylation | Electron-rich arene, DMF, POCl₃ | Aryl aldehyde | chemistrysteps.comwikipedia.org |

| 2 | Oxidation | Aryl aldehyde, Sodium chlorite | Aryl carboxylic acid | chemicalbook.com |

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. In the context of synthesizing precursors for this compound, various catalytic methods have been explored.

For instance, copper-catalyzed reactions have been developed for the amination of chlorobenzoic acids. nih.gov While not a direct synthesis of 2-chloro-4-fluorobenzoic acid itself, these methods are important for creating related N-aryl anthranilic acid derivatives. nih.gov Another catalytic approach involves the carbonylation of aryl halides. For example, 2-chloro-4-fluoroiodobenzene (B1349366) can undergo a palladium-catalyzed carbonyl insertion reaction with carbon monoxide to produce 2-chloro-4-fluorobenzoic acid. google.com

Oxidation of substituted toluenes is another significant catalytic route. For example, 2-chloro-4-fluorotoluene (B151448) can be oxidized to 2-chloro-4-fluorobenzoic acid in the presence of catalysts such as cobalt and manganese acetates, along with a source of oxygen. guidechem.com This method has been shown to produce the desired product in high yield. guidechem.com

| Reaction Type | Starting Material | Catalyst | Product | Ref |

| Carbonyl Insertion | 2-Chloro-4-fluoroiodobenzene | Palladium acetate | 2-Chloro-4-fluorobenzoic acid | google.com |

| Oxidation | 2-Chloro-4-fluorotoluene | Co(OAc)₂, Mn(OAc)₂ | 2-Chloro-4-fluorobenzoic acid | guidechem.com |

Preparation of 2-Chloro-4-fluoro-5-nitrobenzoic Acid and its Esters

The introduction of a nitro group at the 5-position of 2-chloro-4-fluorobenzoic acid is a critical step in the synthesis of this compound. This is typically achieved through electrophilic nitration.

The nitration of 2-chloro-4-fluorobenzoic acid is a well-established process, generally carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired regioselectivity and to minimize the formation of unwanted isomers. chemicalbook.comwipo.int The reaction is typically performed at low temperatures, between -5 and 8°C, and continued for several hours until the starting material is consumed. chemicalbook.com The product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is then isolated by pouring the reaction mixture into ice water, followed by filtration and drying. chemicalbook.com This process can yield the desired product in high purity and yield. chemicalbook.com

An alternative approach involves the reaction of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) with 2-chloro-4-fluoro-5-nitrobenzoic acid in the presence of a Lewis acid catalyst like FeCl₃ or ZnCl₂. google.com This method can be used to prepare derivatives such as the corresponding acyl chloride. google.com

| Starting Material | Nitrating Agent/Reagents | Key Conditions | Product | Ref |

| 2-Chloro-4-fluorobenzoic acid | Fuming nitric acid, Concentrated sulfuric acid | -5 to 8°C | 2-Chloro-4-fluoro-5-nitrobenzoic acid | chemicalbook.com |

| 2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | 2-Chloro-4-fluoro-5-nitrobenzoic acid, Lewis acid (e.g., FeCl₃) | Room temperature to 150-160°C | Acyl chloride of 2-chloro-4-fluoro-5-nitrobenzoic acid | google.com |

Nitration of Halogenated Benzoates

The synthesis of this compound typically begins with the nitration of a halogenated benzoic acid precursor. A primary starting material for this process is 2-chloro-4-fluorobenzoic acid. The introduction of a nitro group (-NO₂) onto the aromatic ring is a critical step, accomplished through electrophilic aromatic substitution.

This reaction is generally carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. The reaction conditions, including temperature and reactant ratios, are carefully controlled to ensure the desired regioselectivity and to maximize the yield of the target product, 2-chloro-4-fluoro-5-nitrobenzoic acid. The presence of the electron-withdrawing carboxylic acid and halogen groups on the benzene ring directs the incoming nitro group primarily to the meta position relative to the carboxyl group.

One documented method involves adding 2-chloro-4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and a catalyst, followed by the slow, dropwise addition of fuming nitric acid at a controlled low temperature, typically between -5 and 8°C. chemicalbook.com After the reaction is complete, the mixture is poured into ice water, causing the solid nitrobenzoic acid derivative to precipitate. chemicalbook.com This product is then collected by filtration and dried. chemicalbook.com Yields for this nitration step have been reported to be as high as 97.1%. chemicalbook.com

Table 1: Representative Conditions for Nitration of 2-chloro-4-fluorobenzoic Acid

| Reactants | Reagents | Temperature | Duration | Yield |

|---|

Esterification Protocols for Carboxylic Acid Precursors

The final step in one of the common synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 5-amino-2-chloro-4-fluorobenzoic acid. This classic organic reaction involves converting the carboxylic acid group (-COOH) into an ethyl ester group (-COOCH₂CH₃).

A widely used method for this transformation is Fischer esterification. This protocol involves reacting the carboxylic acid with an excess of ethanol (B145695) (CH₃CH₂OH) in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The excess ethanol serves as both a reactant and the solvent. Following the reaction, the excess alcohol is removed, and the crude ester is purified, often through extraction and distillation or recrystallization, to yield the final product, this compound.

Synthesis of 5-Amino-2-chloro-4-fluorobenzoic Acid and Related Aminophenols

The intermediate 5-amino-2-chloro-4-fluorobenzoic acid is a cornerstone in the synthesis of the target ethyl ester. Its production from the nitro precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, is achieved primarily through the reduction of the nitro group to an amino group (-NH₂). Several methods are employed for this critical transformation.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

The reaction is typically performed in a suitable solvent, such as methanol (B129727) or ethanol, under a pressurized atmosphere of hydrogen. The nitro group is selectively reduced to an amino group without affecting the other functional groups on the aromatic ring, such as the halogens or the carboxylic acid. This method is often preferred due to its high yields and the fact that the by-product is water, making product isolation straightforward.

Chemical Reduction Methods

In addition to catalytic hydrogenation, various chemical reducing agents can be employed to convert the nitro group to an amine. These methods are particularly useful when catalytic hydrogenation is not feasible or desired. Common reagents for this purpose include metals in acidic media.

A frequently used system is iron powder (Fe) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. Another effective reagent is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These reagents effect the reduction of the nitro group through a series of single-electron transfers. While effective, these methods often require a stoichiometric amount of the metal reductant and can generate significant amounts of metal salt by-products, which must be separated from the desired amino compound during workup.

Table 2: Comparison of Reduction Methods for Nitro Precursors

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other catalyst) | High yield, clean reaction (water is the only by-product) | Requires specialized pressure equipment, catalyst can be expensive |

Hydrolysis of Carbonate Derivatives

The synthesis of aminophenols, which are structurally related to the aminobenzoic acid intermediate, can sometimes involve the hydrolysis of carbonate derivatives. While not the primary route for 5-amino-2-chloro-4-fluorobenzoic acid, this methodology is relevant in the broader context of aminophenol synthesis. For instance, aminophenyl carboxylates, which are O-acylated aminophenols, are typically produced by the reduction of the corresponding nitrophenyl carboxylates. chemcess.com

In a related reaction, the treatment of 2-aminophenyl ethyl carbonate with dilute acid can lead to a rearrangement to form 2-hydroxyphenyl carbamate, a process that involves the effective hydrolysis and rearrangement of the carbonate moiety. chemcess.com The aminolysis of cyclic carbonates with primary or secondary amines is another route to produce hydroxyurethanes, which are structurally related to aminophenol derivatives. researchgate.net These methods highlight the versatility of carbonate chemistry in the synthesis of amino- and hydroxy-substituted aromatic compounds.

Direct Synthetic Routes to this compound

Esterification of 5-Amino-2-chloro-4-fluorobenzoic Acid

The most direct method for synthesizing this compound is the Fischer esterification of 5-amino-2-chloro-4-fluorobenzoic acid. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst.

The general reaction is as follows:

Reactants : 5-Amino-2-chloro-4-fluorobenzoic acid and an excess of ethanol.

Catalyst : A strong protic acid, most commonly sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. chemicalbook.com Other acids like p-toluenesulfonic acid can also be employed. nih.gov

Conditions : The reaction mixture is typically heated under reflux to drive the reaction towards completion. As esterification is an equilibrium process, removing the water formed during the reaction can further increase the yield of the ester.

This method is straightforward and utilizes readily available starting materials. The primary challenge lies in driving the equilibrium to favor the product to achieve high yields.

| Parameter | Condition | Purpose |

| Alcohol | Ethanol | Acts as both reactant and solvent |

| Catalyst | Concentrated Sulfuric Acid | Increases the rate of reaction |

| Temperature | Reflux | Provides energy to overcome activation barrier and speeds up the reaction |

| Work-up | Neutralization and Extraction | To isolate the final ester product |

Reduction of Ethyl 2-Chloro-4-fluoro-5-nitrobenzoate

An alternative and widely used synthetic route involves the reduction of the nitro group of Ethyl 2-Chloro-4-fluoro-5-nitrobenzoate. This precursor is synthesized by the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid, which itself is prepared via the nitration of a suitable precursor like 2-chloro-4-fluorotoluene. google.comgoogle.com

The reduction of the aromatic nitro group to an amine is a well-established transformation in organic synthesis. Several methods can be employed for this step:

Catalytic Hydrogenation : This is a common industrial method involving the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is often preferred for its high yields and clean reaction profile, producing water as the only byproduct.

Metal-Acid Systems : Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (typically hydrochloric acid) are effective.

Other Reducing Agents : More specialized reagents like indium in the presence of ammonium (B1175870) chloride have also been shown to be effective for the selective reduction of aromatic nitro compounds. orgsyn.org

The choice of reducing agent often depends on factors such as cost, scale, selectivity, and environmental considerations.

| Reduction Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High yield, clean byproduct (water) | Requires specialized high-pressure equipment, flammable H₂ gas |

| Metal-Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive, robust | Generates significant metallic waste, harsh acidic conditions |

| Indium-mediated Reduction | In, NH₄Cl | High selectivity, milder conditions orgsyn.org | Higher cost of indium |

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and sustainability.

Process Efficiency and Yield Enhancement Strategies

Maximizing the yield and throughput is a primary goal in process optimization. For the synthesis of this compound, strategies include:

For Esterification : To enhance the yield of the Fischer esterification, Le Chatelier's principle is applied. This can be achieved by using a large excess of ethanol to shift the equilibrium towards the product side or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.

For Nitro Reduction : The efficiency of the reduction step is highly dependent on the catalyst's activity and the reaction conditions. Optimizing parameters such as temperature, pressure (for catalytic hydrogenation), and catalyst loading can significantly reduce reaction times and improve yields. Post-reaction, the purification process, often involving recrystallization or column chromatography on a lab scale, must be adapted to more scalable methods like crystallization for industrial production to ensure high purity of the final product.

Regioselectivity and Stereoselectivity Control

Stereoselectivity : The molecule this compound is achiral, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a consideration in its synthesis.

Regioselectivity : Control of regioselectivity is crucial during the synthesis of the precursors, particularly during the nitration step to form 2-chloro-4-fluoro-5-nitrobenzoic acid. The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The chloro and fluoro groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. The nitration of 2-chloro-4-fluorobenzoic acid results in the nitro group being directed to the position that is ortho to the fluorine and meta to the carboxylic acid, leading to the desired 5-nitro isomer. Careful control of nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acids) and reaction temperature is essential to minimize the formation of unwanted regioisomers. patsnap.com

Application of Green Chemistry Principles in Synthetic Pathways

Incorporating green chemistry principles is increasingly important for developing sustainable industrial processes.

Atom Economy : The reduction of Ethyl 2-Chloro-4-fluoro-5-nitrobenzoate via catalytic hydrogenation exhibits excellent atom economy, as the primary byproduct is water. In contrast, traditional metal-acid reductions have poor atom economy due to the formation of large amounts of metal salt waste.

Safer Solvents and Reagents : Efforts are made to replace hazardous solvents and reagents. For example, exploring the use of recyclable solid acid catalysts for the esterification step can eliminate the need for corrosive liquid acids like sulfuric acid.

Energy Efficiency : Optimizing reactions to run at lower temperatures and pressures contributes to energy savings. nih.gov Microwave-assisted synthesis, for instance, can sometimes accelerate reaction rates and reduce energy consumption, although its scalability can be a challenge. nih.gov

Waste Reduction : Choosing synthetic routes that minimize byproducts is a core principle. Catalytic routes are generally preferred over stoichiometric ones for this reason. nih.gov

Development of Robust Industrial Synthetic Procedures

For a synthetic process to be industrially viable, it must be robust, reproducible, and scalable.

Scalability : Reactions that are straightforward on a small scale may present challenges in large reactors. For example, heat management during exothermic reactions like nitration is critical to prevent runaway reactions and ensure consistent product quality.

Process Safety : A thorough hazard analysis of all chemicals and reaction steps is required. The flammability of solvents and hydrogen gas (in catalytic hydrogenation) and the corrosivity (B1173158) of acids must be managed with appropriate engineering controls.

Raw Material Sourcing : The availability, cost, and purity of starting materials like 5-amino-2-chloro-4-fluorobenzoic acid or 2-chloro-4-fluoro-5-nitrobenzoic acid are critical factors for industrial production.

Purification : Developing a scalable, efficient, and cost-effective purification method is essential. Industrial-scale purification often relies on crystallization rather than chromatography, as it is more economical for large quantities. Optimizing crystallization conditions (solvent, temperature, cooling rate) is key to obtaining the desired product purity and crystal form.

Chemical Reactivity and Derivatization of Ethyl 5 Amino 2 Chloro 4 Fluorobenzoate

Reactions Involving the Amine Functional Group

The primary amine group in Ethyl 5-amino-2-chloro-4-fluorobenzoate is a key site for derivatization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Acylation Reactions and Amide Formation

The nucleophilic amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing diverse functional groups. For instance, the reaction with common acylating agents like acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, yielding the corresponding acetamide (B32628) derivative.

While specific literature detailing the acylation of this compound is not abundant, the general reactivity of aromatic amines suggests that these reactions proceed under standard conditions. A typical procedure would involve dissolving the aminoester in a suitable solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Product Type | General Conditions | Reference |

| Acetic Anhydride | Acetamide | Pyridine or other base, room temperature or gentle heating. | |

| Benzoyl Chloride | Benzamide | Pyridine or aqueous base (Schotten-Baumann conditions). | |

| Acyl Chlorides | Amide | Inert solvent (e.g., THF, DCM), often with a tertiary amine base. |

Conversion to Isocyanate Derivatives

The amino group of this compound can be converted to a highly reactive isocyanate group (-N=C=O). This transformation is typically achieved by treatment with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govwikipedia.org The resulting compound, Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate, is a valuable intermediate for the synthesis of ureas, carbamates, and other heterocyclic compounds.

The reaction with triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle than gaseous phosgene. nih.gov The reaction is typically carried out in an inert solvent, such as toluene (B28343) or ethyl acetate, often with heating.

Table 2: Synthesis of Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate

| Reactant | Reagent(s) | Product | CAS Number |

| This compound | Phosgene or Triphosgene | Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate | 91151-66-5 |

Coupling Reactions

The chlorine and fluorine substituents on the aromatic ring of this compound make it a candidate for various palladium-catalyzed cross-coupling reactions. However, the reactivity of the C-Cl and C-F bonds in these reactions can be challenging. In many instances, the amino group is first transformed into a diazonium salt (see section 3.1.4) to facilitate substitution.

Direct cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds with organoboron compounds, are powerful tools in organic synthesis. organic-chemistry.org For a substrate like this compound, the success of a Suzuki-Miyaura coupling would depend on the choice of catalyst, ligand, and reaction conditions to selectively activate the C-Cl bond over the C-F bond. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. researchgate.netnih.gov The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations where the diazonium group is replaced by a wide range of substituents. masterorganicchemistry.com

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. nih.gov This provides a powerful method for introducing these functionalities onto the aromatic ring. Other transformations include the Schiemann reaction for the introduction of fluorine and hydrolysis to form a phenol. masterorganicchemistry.com

Table 3: Potential Diazotization-Based Transformations of this compound

| Reagent(s) for Diazotization | Subsequent Reagent/Reaction | Product Functional Group |

| NaNO₂, HCl (0-5 °C) | CuCl | Chloro |

| NaNO₂, HCl (0-5 °C) | CuBr | Bromo |

| NaNO₂, HCl (0-5 °C) | CuCN | Cyano |

| NaNO₂, HBF₄ (0-5 °C) | Heat (Schiemann reaction) | Fluoro |

| NaNO₂, H₂SO₄ (0-5 °C) | H₂O, Heat | Hydroxyl |

| NaNO₂, HCl (0-5 °C) | H₃PO₂ | Hydrogen (Deamination) |

Reactions Involving the Ester Functional Group

The ethyl ester group of the title compound can also be chemically modified, most commonly through hydrolysis.

Hydrolysis to Carboxylic Acids

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-chloro-4-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is also possible, typically by heating the ester in the presence of a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium. The resulting carboxylic acid is a valuable intermediate for further reactions, such as amide bond formation with a different amine.

Table 4: Hydrolysis of this compound

| Reaction Type | Reagents | Product |

| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺ | 5-amino-2-chloro-4-fluorobenzoic acid |

| Acidic Hydrolysis | H₂SO₄(aq) or HCl(aq), Heat | 5-amino-2-chloro-4-fluorobenzoic acid |

Transesterification Reactions

The ethyl ester group of this compound can undergo transesterification, a fundamental process for modifying the ester functionality. This reaction involves the exchange of the ethyl group with a different alkyl or aryl group from an alcohol (R'-OH), typically in the presence of an acid or base catalyst.

Acid-catalyzed transesterification, often employing catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the incoming alcohol, followed by elimination of ethanol (B145695), yields the new ester. Base-catalyzed transesterification, using alkoxides such as sodium methoxide (B1231860) or sodium ethoxide, involves the nucleophilic attack of the alkoxide on the carbonyl carbon.

The general scheme for this reaction is as follows:

Reactants: this compound, an alcohol (e.g., methanol (B129727), isopropanol).

Catalyst: Acid (H₂SO₄, TsOH) or Base (NaOR').

Product: A new alkyl or aryl 5-amino-2-chloro-4-fluorobenzoate.

This reaction is crucial for synthesizing a library of ester derivatives to modulate properties like solubility, reactivity, or steric hindrance for subsequent synthetic steps.

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ | Mthis compound |

| Isopropanol | NaO-iPr | Isopropyl 5-amino-2-chloro-4-fluorobenzoate |

| Benzyl alcohol | TsOH | Benzyl 5-amino-2-chloro-4-fluorobenzoate |

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, (5-amino-2-chloro-4-fluorophenyl)methanol. This transformation is typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. lumenlearning.comyoutube.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to protonate the resulting alkoxide intermediate. lumenlearning.comyoutube.com In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions, though it readily reduces aldehydes and ketones. lumenlearning.comyoutube.com This selectivity allows for the potential reduction of other functional groups in the presence of the ester if NaBH₄ is used.

The reduction process involves the delivery of two hydride equivalents from LiAlH₄. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde, which is then rapidly reduced by a second hydride equivalent to the final alcohol. youtube.com

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Typical Outcome | Product |

|---|---|---|---|

| LiAlH₄ | THF / Diethyl ether | Successful Reduction | (5-amino-2-chloro-4-fluorophenyl)methanol |

| NaBH₄ | Methanol / Ethanol | No Reaction (Ester is unreactive) | This compound (starting material) |

Reactions Involving the Halogen Substituents (Chlorine and Fluorine)

The presence of both chlorine and fluorine atoms on the aromatic ring provides sites for substitution reactions, which are critical for further molecular diversification. The regioselectivity of these reactions is influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the ester group (-COOEt) is an EWG, while the amino group (-NH₂) is a strong electron-donating group (EDG).

The chlorine atom at the C-2 position is ortho to the activating ester group and para to the deactivating amino group. The fluorine atom at C-4 is meta to the ester and ortho to the amino group. Generally, the chlorine atom is more susceptible to SNAr than fluorine (unless fluorine is in a highly activated position), due to the C-Cl bond being weaker than the C-F bond. The reaction proceeds via the attack of a nucleophile (e.g., amines, alkoxides) to form a resonance-stabilized Meisenheimer complex, followed by the departure of the halide ion. For instance, reactions with various aryl piperazines can lead to the displacement of the chlorine atom, a common strategy in the synthesis of pharmacologically active molecules. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds in this compound are amenable to forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new C-C bond, enabling the synthesis of biaryl compounds. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., X-Phos), and a base. beilstein-journals.orgnih.gov This is a powerful method for synthesizing complex secondary or tertiary aromatic amines.

The reactivity in these cross-coupling reactions typically follows the trend I > Br > Cl >> F for the leaving group. Therefore, the C-Cl bond is the expected site of reaction over the much stronger C-F bond.

Cyclization and Heterocycle Formation Utilizing the Compound

This compound is an excellent precursor for the synthesis of various fused heterocyclic systems due to its ortho-amino ester functionality and additional reactive sites.

Quinoline (B57606) Synthesis: The amino group can react with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and aromatization, to form the quinoline core. nih.govnih.gov This is a foundational method in heterocyclic chemistry, exemplified by reactions like the Combes or Friedländer synthesis.

Benzodiazepine (B76468) Synthesis: The compound can be a key building block for benzodiazepines, a class of psychoactive drugs. nih.gov Synthesis can involve acylation of the amino group with an amino acid derivative, followed by intramolecular cyclization. For example, coupling with 2-amino-5-bromo-2′-fluorobenzophenone precursors, followed by cyclization, is a known route to benzodiazepine structures. nih.govwum.edu.pl

Benzoxazole Synthesis: While the direct synthesis of benzoxazoles typically requires an o-aminophenol, derivatives of the title compound can be incorporated into more complex benzoxazole-containing structures. nih.govorganic-chemistry.orgnih.gov For instance, after modification of the ester to a phenol, intramolecular cyclization with a suitable one-carbon unit can be envisioned.

These cyclization strategies leverage the inherent reactivity of the amino and ester groups, often in concert with the halogen substituents, to construct polycyclic molecules with significant biological and material applications.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Amino 2 Chloro 4 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic compounds, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For Ethyl 5-amino-2-chloro-4-fluorobenzoate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group's protons typically manifest as a triplet and a quartet. The methyl (CH₃) protons are expected to appear as a triplet at approximately 1.3 ppm, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, should present as a quartet around 4.3 ppm due to coupling with the methyl protons.

The aromatic region of the spectrum is predicted to show two doublets, corresponding to the two non-equivalent aromatic protons. The proton at the C6 position (H-6) is expected to be a doublet due to coupling with the fluorine atom at C4. Similarly, the proton at the C3 position (H-3) will also appear as a doublet, influenced by the adjacent fluorine. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.3 | Triplet | -CH₃ |

| ~4.3 | Quartet | -OCH₂- |

| (Variable) | Broad Singlet | -NH₂ |

| (Predicted) | Doublet | Aromatic H-3 |

| (Predicted) | Doublet | Aromatic H-6 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring.

The carbonyl carbon is typically found in the downfield region of the spectrum, around 160-170 ppm. The carbons of the ethyl group, -OCH₂- and -CH₃, are expected to resonate at approximately 61 ppm and 14 ppm, respectively. The aromatic carbons will appear in the range of 100-160 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents (amino, chloro, and fluoro groups), and their precise assignment can be aided by two-dimensional NMR techniques. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ |

| ~61 | -OCH₂- |

| ~100-160 | Aromatic Carbons (C1-C6) |

| ~160-170 | C=O (Ester) |

Note: Predicted values are based on typical chemical shifts for substituted benzoates.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this fluorine signal will be influenced by the electronic effects of the other substituents on the aromatic ring. In fluorinated aromatic compounds, the chemical shifts can span a wide range. nih.govnih.gov The fluorine at the C-4 position, being ortho to a chlorine atom and an amino group, will have a characteristic chemical shift that can be predicted using empirical calculations or by comparison with similar compounds. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in the 1D spectra and for elucidating the complete molecular connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity. sdsu.edu It would also help to confirm the coupling between the aromatic protons, if any.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. pressbooks.pubcolumbia.edu This would allow for the direct assignment of the protonated carbons in the molecule. For example, the signals for the -CH₃ and -OCH₂- groups in the ¹H NMR spectrum would correlate with their corresponding signals in the ¹³C NMR spectrum. Similarly, the signals for the aromatic protons would be correlated to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the methylene protons of the ethyl group and the carbonyl carbon of the ester would be expected. Correlations between the aromatic protons and the neighboring carbon atoms would help to definitively assign the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra of this compound are expected to display a series of absorption bands corresponding to the various functional groups present in the molecule. researchgate.netnih.gov

Amino (-NH₂) Group: The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum. These usually appear as two distinct bands corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is expected around 1600 cm⁻¹.

Carbonyl (C=O) Group: The C=O stretching vibration of the ester group is a strong and characteristic band in the FT-IR spectrum, typically appearing in the range of 1700-1730 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons will likely be observed above 3000 cm⁻¹.

C-O and C-N Stretching: The C-O stretching vibrations of the ester group will likely appear in the region of 1100-1300 cm⁻¹. The C-N stretching of the aromatic amine is expected around 1250-1350 cm⁻¹.

Halogen-Carbon Bonds: The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, usually in the range of 1000-1400 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 | -NH₂ | N-H Stretching |

| >3000 | Aromatic C-H | C-H Stretching |

| 1700-1730 | C=O (Ester) | C=O Stretching |

| ~1600 | -NH₂ | N-H Bending |

| 1400-1600 | Aromatic Ring | C=C Stretching |

| 1250-1350 | Aromatic Amine | C-N Stretching |

| 1100-1300 | Ester | C-O Stretching |

| 1000-1400 | C-F | C-F Stretching |

| 600-800 | C-Cl | C-Cl Stretching |

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds play a critical role in defining the molecular conformation and crystal packing of aminobenzoate esters. In the solid state, this compound is expected to exhibit both intramolecular and intermolecular hydrogen bonding, primarily involving the amino group (N-H) as the donor and the oxygen atoms of the ester group as acceptors.

Analysis of closely related structures, such as Methyl 2-amino-5-chlorobenzoate, reveals specific and predictable hydrogen bonding patterns. researchgate.net An intramolecular N-H···O hydrogen bond often occurs between one of the amino hydrogens and the carbonyl oxygen of the ester group. researchgate.net This interaction leads to the formation of a stable six-membered ring, which contributes to the planarity of the molecule. researchgate.net

In addition to the intramolecular bond, the second hydrogen of the amino group is available to form intermolecular N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules. researchgate.net These intermolecular interactions are crucial for the formation of extended supramolecular structures, often linking individual molecules into chains or ribbons within the crystal lattice. researchgate.net While hydrogen bonding to the carbonyl oxygen is more common, interactions with the alkoxy oxygen of the ester group are also possible and should not be disregarded when analyzing crystal packing. rsc.orgresearchgate.net The presence of halogen atoms (chlorine and fluorine) can further influence the strength and geometry of these hydrogen bonds through electronic effects. nih.gov

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Description |

|---|---|---|---|---|

| Intramolecular | N-H (amino) | O=C (carbonyl) | 2.6 - 2.8 | Forms a stable six-membered ring, enhancing molecular planarity. researchgate.net |

| Intermolecular | N-H (amino) | O=C (carbonyl) | 2.8 - 3.1 | Links molecules into extended chains or dimers in the crystal structure. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₉H₉ClFNO₂. HRMS can distinguish this composition from other potential formulas with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. The precise theoretical mass calculated from its molecular formula serves as a benchmark for experimental verification.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClFNO₂ |

| Nominal Mass | 217 g/mol |

| Monoisotopic (Exact) Mass | 217.03058 Da |

In mass spectrometry, the molecular ion (M⁺) of this compound undergoes fragmentation through characteristic pathways for aromatic esters. Analyzing these fragments helps to confirm the presence of key functional groups.

Common fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This α-cleavage results in the formation of a stable acylium ion (M-45).

Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty rearrangement can lead to the elimination of an ethylene molecule from the ethyl ester group, producing a fragment ion at (M-28).

Loss of the ethyl group (•CH₂CH₃): Cleavage of the ethyl-oxygen bond results in a fragment at (M-29).

Cleavage of the entire ester group: Loss of the carboethoxy group (•COOC₂H₃) can lead to a fragment corresponding to the aromatic ring (M-73).

The relative abundance of these fragments provides a unique fingerprint that confirms the compound's structure.

| m/z (relative to M⁺) | Lost Fragment | Formula of Lost Fragment | Proposed Fragmentation Pathway |

|---|---|---|---|

| M⁺ - 28 | Ethylene | C₂H₄ | McLafferty Rearrangement |

| M⁺ - 29 | Ethyl radical | •C₂H₅ | α-cleavage |

| M⁺ - 45 | Ethoxy radical | •OC₂H₅ | α-cleavage at carbonyl group |

| M⁺ - 73 | Carboethoxy radical | •COOC₂H₅ | Cleavage of ester from aromatic ring |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, data from the closely related analog, Methyl 2-amino-5-chlorobenzoate, provides significant insight into the expected molecular geometry. researchgate.net Single-crystal X-ray diffraction of this analog reveals that the molecule is nearly planar. researchgate.net This planarity is reinforced by an intramolecular N-H···O hydrogen bond. researchgate.net The technique precisely measures the lengths of all chemical bonds and the angles between them, confirming the connectivity and conformation of the molecule. This data serves as the gold standard for absolute structure determination.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the crystal. |

| Molecular Conformation | Nearly Planar | Indicates low deviation of non-hydrogen atoms from a mean plane. |

| Intramolecular H-Bond | Present (N-H···O) | Confirms the formation of a six-membered ring. |

The study of crystal packing reveals how individual molecules arrange themselves in the solid state. This arrangement is governed by a network of non-covalent supramolecular interactions. mdpi.combath.ac.uk For substituted aminobenzoates, the dominant interaction is typically intermolecular hydrogen bonding.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities, providing a fundamental confirmation of a compound's empirical and molecular formula. This destructive analytical method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered strong evidence for the compound's purity and correct elemental composition.

The verification process involves combusting a small, precisely weighed sample of the purified compound in a controlled oxygen atmosphere. This combustion converts the elemental carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then quantified using various detection methods. The results of this analysis provide the experimental percentages of C, H, and N.

Below is a comparison of the theoretical elemental composition of this compound with the expected outcome from experimental analysis.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical (%) (Calculated) | Experimental (%) (Found) |

| Carbon (C) | 49.67 | Expected within ±0.4% of theoretical value |

| Hydrogen (H) | 3.70 | Expected within ±0.4% of theoretical value |

| Nitrogen (N) | 6.44 | Expected within ±0.4% of theoretical value |

Detailed research findings for novel compounds routinely include a comparison of "calculated" versus "found" elemental analysis values. For a sample of this compound to be considered of high purity, the reported experimental values from a CHN analyzer would need to align closely with the calculated theoretical percentages of 49.67% for carbon, 3.70% for hydrogen, and 6.44% for nitrogen. Any significant deviation from these values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis serves as a critical checkpoint in the synthetic and purification workflow, validating the molecular formula before proceeding with more complex spectroscopic and structural analyses.

Computational and Theoretical Chemistry Investigations of Ethyl 5 Amino 2 Chloro 4 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules at the atomic and electronic levels. These methods can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like Ethyl 5-amino-2-chloro-4-fluorobenzoate, DFT studies would typically involve the use of a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to model the electron density and derive various molecular properties. Such studies could elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict its vibrational spectra (FT-IR and Raman).

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

Hartree-Fock (HF) is an ab initio method that provides a foundational approximation of the electronic structure. While computationally less intensive than more advanced methods, it often serves as a starting point for more accurate calculations. Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, leading to more precise energy and property predictions. Comparative studies using HF, MP2, and DFT would offer a comprehensive understanding of the electronic characteristics of this compound and the impact of electron correlation on its properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, conformational analysis would be crucial. This would involve systematically exploring different spatial arrangements (conformers) to identify the global minimum energy structure and other low-energy conformers. This information is vital for understanding the molecule's shape, steric effects, and how it might interact with other molecules.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical behavior, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. An FMO analysis of this compound would map the distribution of these orbitals and quantify the energy gap, offering predictions about its reactivity and potential for use in various chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic charges, lone pairs, and bond orbitals. For this compound, NBO analysis could reveal the nature of the intramolecular interactions, such as the delocalization of electron density from the amino group to the aromatic ring and the influence of the electron-withdrawing chloro and fluoro substituents. This would provide a detailed understanding of the electronic delocalization and stabilization within the molecule.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique allows for the identification of electrophilic and nucleophilic sites, which are key to predicting how a molecule will interact with other chemical species. The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, an MESP analysis would reveal distinct regions of positive, negative, and neutral potential. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density. These are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms. In the case of this compound, these negative regions would be expected to be concentrated around the oxygen atoms of the ester group's carbonyl, the nitrogen atom of the amino group, and to a lesser extent, the fluorine and chlorine atoms due to their high electronegativity.

Conversely, areas with a positive electrostatic potential, usually depicted in blue, signify electron-deficient regions that are prone to nucleophilic attack. For this molecule, positive potentials would likely be observed around the hydrogen atoms of the amino group and the ethyl group, making them potential hydrogen-bond donors. The carbon atom of the carbonyl group would also exhibit a positive potential due to the electron-withdrawing effect of the adjacent oxygen atoms.

Regions of neutral or near-zero potential, often colored in green, represent areas of nonpolar character. In this compound, this would primarily be the aromatic ring's carbon framework. Understanding this electrostatic landscape is fundamental for predicting the molecule's reactivity, intermolecular interactions, and potential binding behavior with biological targets.

Vibrational Spectra Simulations and Correlation with Experimental Data

Theoretical vibrational frequencies are typically calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311G(d,p). nih.gov These calculations provide a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. However, these theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, the calculated frequencies are commonly scaled using empirical scaling factors to achieve better agreement with experimental data.

For a molecule like this compound, the vibrational spectrum would be characterized by several key modes. The table below outlines the expected vibrational modes and their approximate theoretical and experimental wavenumber ranges, based on the analysis of similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Theoretical - Scaled) | Expected Wavenumber (cm⁻¹) (Experimental) |

| N-H stretching | Amino group (-NH₂) | 3400-3500 | 3300-3400 |

| C-H stretching (aromatic) | Benzene (B151609) ring | 3000-3100 | 3000-3100 |

| C-H stretching (aliphatic) | Ethyl group (-CH₂CH₃) | 2850-3000 | 2850-3000 |

| C=O stretching | Ester group (-COO-) | 1700-1750 | 1700-1730 |

| C-N stretching | Amino group (-NH₂) | 1250-1350 | 1250-1340 |

| C-F stretching | Fluoro group (-F) | 1100-1250 | 1100-1250 |

| C-Cl stretching | Chloro group (-Cl) | 600-800 | 600-800 |

A detailed correlation of the simulated and experimental spectra allows for a precise assignment of the observed vibrational bands to specific molecular motions, providing a comprehensive understanding of the molecule's dynamic structure.

Reactivity and Reaction Mechanism Studies

Fukui function analysis is a powerful tool derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks.

For this compound, Fukui functions would be calculated to pinpoint its reactive centers. The analysis involves three main indices:

f+(r): Indicates the propensity of a site to accept an electron, thus highlighting sites for nucleophilic attack. For this molecule, the f+(r) function would likely be highest on the carbonyl carbon of the ester group and the carbon atoms of the aromatic ring that are influenced by the electron-withdrawing chloro and fluoro substituents.

f-(r): Represents the tendency of a site to donate an electron, indicating favorable locations for electrophilic attack. The f-(r) function is expected to be significant on the nitrogen atom of the amino group and potentially on the oxygen atoms of the ester group due to their lone pairs of electrons.

f0(r): Predicts the reactivity towards radical attack.

By mapping these Fukui functions across the molecule, a detailed picture of its chemical reactivity can be constructed, guiding the synthesis of new derivatives and understanding its interaction with other reagents.

Computational modeling of reaction pathways provides invaluable insights into the mechanisms of chemical reactions at a molecular level. This involves identifying the transition states and intermediates that connect reactants to products, and calculating the associated activation energies. Such studies are crucial for understanding the feasibility and kinetics of a reaction.

This compound is known to participate in several types of reactions, including nucleophilic aromatic substitution, reduction of the amino group, and hydrolysis of the ester. Computational modeling could be employed to elucidate the mechanisms of these transformations. For instance, in a nucleophilic substitution reaction, calculations would identify the structure of the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent decomposition.

The general steps in modeling such a reaction pathway would include:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct transition state has been found.

By determining the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism and identify factors that could influence the reaction's outcome.

Intermolecular Interactions and Crystal Engineering Studies

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of how neighboring molecules interact.

While a specific crystal structure and Hirshfeld analysis for this compound is not documented in the reviewed literature, the principles of the analysis can be described. The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

For this compound, one would expect the fingerprint plot to reveal significant contributions from:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the plot.

O···H/H···O contacts: Appearing as distinct "wings" or spikes, indicative of hydrogen bonding between the amino group hydrogens and the ester carbonyl oxygen.

Cl···H/H···Cl and F···H/H···F contacts: Representing halogen bonding and other weaker interactions involving the halogen atoms.

C···H/H···C contacts: Indicating weaker van der Waals interactions.

The quantitative analysis of these interactions is fundamental for crystal engineering, as it allows for a rational understanding of how molecules assemble in the solid state and can guide the design of new materials with desired crystal packing and physical properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the electronic structure and bonding characteristics of molecular systems. wikipedia.orggoogle.com This theory is grounded in the topological analysis of the electron density, ρ(r), a quantum observable. wiley-vch.de By examining the gradient vector field of the electron density, QTAIM partitions a molecule into discrete atomic basins, providing a quantum-mechanical definition of an atom within a molecule. wiley-vch.deresearchgate.net The points where the gradient of the electron density vanishes are known as critical points, which are classified by their rank and signature. nih.gov Of particular chemical significance are the bond critical points (BCPs), which exist between any two atoms that are linked by a bond path—a line of maximum electron density connecting the two nuclei. wiley-vch.de The presence of a bond path is a universal indicator of a chemical bond. wiley-vch.de

The properties of the electron density at these BCPs provide quantitative insights into the nature of the corresponding interatomic interactions. Key topological parameters include:

The electron density at the BCP (ρ(r_b)) : The magnitude of ρ(r_b) correlates with the bond order; higher values are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρ(r_b)) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r_b) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. researchgate.net Conversely, a positive value (∇²ρ(r_b) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the interatomic region and separately concentrated within each atomic basin. wiley-vch.denih.gov

The total electron energy density (H(r_b)) : This is the sum of the local kinetic energy density (G(r_b)) and the local potential energy density (V(r_b)). The sign of H(r_b) can also help to distinguish the nature of the interaction. For covalent bonds, H(r_b) is typically negative, indicating a stabilizing accumulation of potential energy. For non-covalent interactions, H(r_b) is often positive or slightly negative. researchgate.net

While a specific QTAIM analysis for this compound is not available in the surveyed literature, a theoretical investigation would yield critical data on its intricate network of chemical bonds. Based on established principles and data from analogous systems, a representative set of QTAIM parameters for the principal bonds in the molecule can be postulated to illustrate the insights that such an analysis would provide.

Detailed Research Findings

A comprehensive QTAIM analysis of this compound would involve the calculation of topological parameters at the bond critical points for all interatomic interactions. The following table presents hypothetical, yet chemically plausible, QTAIM data for the key bonds within the molecule.

| Bond | ρ(rb) (a.u.) | ∇²ρ(rb) (a.u.) | H(rb) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| C-C (aromatic) | 0.280 | -0.750 | -0.290 | Shared-shell (covalent) |

| C-F | 0.195 | +0.080 | -0.150 | Polar Covalent (intermediate) |

| C-Cl | 0.160 | +0.050 | -0.110 | Polar Covalent (intermediate) |

| C-N (amino) | 0.250 | -0.600 | -0.230 | Polar Covalent |

| C-C (ester) | 0.245 | -0.550 | -0.210 | Shared-shell (covalent) |

| C=O (ester) | 0.360 | -0.150 | -0.450 | Polar Covalent |

| C-O (ester) | 0.230 | -0.480 | -0.190 | Polar Covalent |

| N-H | 0.330 | -1.200 | -0.400 | Polar Covalent |

| C-H (aromatic) | 0.265 | -0.850 | -0.250 | Shared-shell (covalent) |

Interpretation of the Hypothetical Data:

Aromatic C-C Bonds: The C-C bonds within the benzene ring would exhibit ρ(r_b) values and negative ∇²ρ(r_b) and H(r_b) values characteristic of strong shared-shell interactions. This signifies significant electron density accumulation in the bonding region, consistent with their covalent and aromatic character.

Carbon-Halogen Bonds (C-F and C-Cl): The C-F and C-Cl bonds are expected to show lower electron density at the BCP compared to the C-C bonds. A key feature would be the positive sign of the Laplacian (∇²ρ(r_b) > 0). This indicates a depletion of electron density in the internuclear region, which is typical for polar covalent bonds and is classified as an intermediate interaction, having characteristics between shared-shell and closed-shell. The high electronegativity of fluorine and chlorine causes a significant charge polarization, drawing electron density towards the halogen atoms. The negative H(r_b) suggests a degree of covalent character remains.

Carbon-Nitrogen Bond (C-N): The C-N bond of the amino group would display features of a polar covalent bond. The negative Laplacian indicates a shared-shell interaction, but its magnitude would be less than that of a nonpolar C-C bond, reflecting the electronegativity difference between carbon and nitrogen.

Ester Group Bonds (C-C, C=O, C-O): The bonds within the ethyl ester group would show distinct characteristics. The C=O double bond is expected to have the highest electron density (ρ(r_b)) among all bonds, indicative of its high bond order. Its Laplacian would be negative, but potentially small in magnitude, reflecting the high polarity of the bond. The C-O and C-C single bonds would show typical covalent character with significant negative Laplacians.

N-H and C-H Bonds: These bonds would be characterized by large negative values of ∇²ρ(r_b), indicating a strong concentration of electron density along the bond path, which is typical for covalent bonds involving hydrogen.

Role of Ethyl 5 Amino 2 Chloro 4 Fluorobenzoate As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Agrochemicals (e.g., Herbicides like Saflufenacil)